molecular formula C12H17BrO B8408702 5-Bromo-2-methyl-2-phenyl-pentan-1-ol

5-Bromo-2-methyl-2-phenyl-pentan-1-ol

Cat. No. B8408702
M. Wt: 257.17 g/mol
InChI Key: CBCPYSNGAHZZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-2-phenyl-pentan-1-ol is a useful research compound. Its molecular formula is C12H17BrO and its molecular weight is 257.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-methyl-2-phenyl-pentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methyl-2-phenyl-pentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

5-bromo-2-methyl-2-phenylpentan-1-ol

InChI

InChI=1S/C12H17BrO/c1-12(10-14,8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3

InChI Key

CBCPYSNGAHZZPU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCBr)(CO)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methanol (5.24 g, 164 mmol) was added drop-wise to a stirred suspension of LiBH4 (3.45 g, 150 mmol) in anhydrous CH2Cl2 (150 mL) under N2 atmosphere. After the addition of ethyl 5-bromo-2-methyl-2-phenyl-pentanoate (23.70 g, 106 mmol), the reaction mixture was heated to reflux overnight. The reaction mixture was cooled to 5° C. and hydrolyzed with ice (ca. 30 g) and NH4Cl solution (150 mL) for 1 h. The layers were separated and the aqueous layer was extracted with CH2Cl2 (3×150 mL). The combined organic layers were washed with NH4Cl solution (3×100 mL), dried over MgSO4 and concentrated in vacuo to furnish 5-bromo-2-methyl-2-phenyl-pentan-1-ol (20 g, 96.8%) as an oil. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm) 7.34-7.14 (m, 5H), 3.60 (m, 1H), 3.48 (m, 1H), 3.29 (t, J=6.0 Hz, 2H), 1.96-1.44 (m, 5H), 1.32 (s, 3H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm) 144.25, 128.59, 126.71, 126.41, 72.44, 43.15, 37.06, 34.64, 27.58, 21.61. HRMS (LSIMS, nba): Calcd. for C2H16Br (MH+—H2O): 239.0435, found: 239.0444.
Quantity
5.24 g
Type
reactant
Reaction Step One
Name
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
ethyl 5-bromo-2-methyl-2-phenyl-pentanoate
Quantity
23.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

According to the procedure given for the synthesis of 206e, 205b (23.70 g, 79.21 mmol) was reduced with LiBH4 (3.45 g, 158.4 mmol) and methanol (5.24 g, 163.5 mmol) in anhydrous CH2Cl2 (150 mL) to give 206b (20.0 g, 98%) as an oil. 1H NMR (CDCl3): δ 7.34-7.14 (m, 5 H), 3.60 (m, 1 H), 3.48 (m, 1 H), 3.29 (t, 2 H, J=6.0), 1.96-1.44 (m, 5 H), 1.32 (s, 3 H). 13C NMR (CDCl3): δ 144.25, 128.59, 126.71, 126.41, 72.44, 43.15, 37.06, 34.64, 27.58, 21.61. HRMS (LSIMS, nba): Calcd for C12H16Br (MH+-H2O): 239.0435, found: 239.0444.
Name
206e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
205b
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
5.24 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
98%

Synthesis routes and methods III

Procedure details

According to the procedure given for the synthesis of 206e, 205b (23.70 g, 79.21 mmol) was reduced with LiBH4 (3.45 g, 158.4 mmol) and methanol (5.24 g, 163.5 mmol) in anhydrous CH2Cl2 (150 mL) to give 206b (20.0 g, 98%) as an oil. NMR (CDCl3): δ 7.34-7.14 (m, 5H), 3.60 (m, 1H), 3.48 (m, 1H), 3.29 (t, 2H, J=6.0), 1.96-1.44 (m, 5H), 1.32 (s, 3H). 13C NMR (CDCl3): δ 144.25, 128.59, 126.71, 126.41, 72.44, 43.15, 37.06, 34.64, 27.58, 21.61. HRMS (LSIMS, nba): Calcd for C12H16Br (MH+−H2O): 239.0435, found: 239.0444.
[Compound]
Name
206e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
205b
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
5.24 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.